REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][N:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:8][CH2:9][C:10](OCC)=[O:11])=[O:5])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[K+].C(O)(=O)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[CH2:18]([O:17][C:15]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH:6]1[C:4]([O:3][CH2:1][CH3:2])=[O:5])=[O:16])[CH3:19] |f:1.2,4.5.6.7|
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Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN(CCC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
429 mL
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
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CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
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Details
|
the organic layer is washed with pH 7 buffer
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1C(C(CC1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |